![molecular formula C12H10ClNO B7463705 [5-(4-Chlorophenyl)pyridin-2-yl]methanol](/img/structure/B7463705.png)
[5-(4-Chlorophenyl)pyridin-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(4-Chlorophenyl)pyridin-2-yl]methanol is a chemical compound that belongs to the class of pyridine derivatives. It is widely used in scientific research for its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of [5-(4-Chlorophenyl)pyridin-2-yl]methanol is not fully understood. However, it has been reported to interact with various biological targets, including enzymes, receptors, and ion channels. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been reported to activate the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception.
Biochemical and physiological effects:
[5-(4-Chlorophenyl)pyridin-2-yl]methanol has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor α (TNF-α). It has also been shown to decrease the level of prostaglandin E2 (PGE2), a mediator of pain and inflammation. Furthermore, [5-(4-Chlorophenyl)pyridin-2-yl]methanol has been reported to induce apoptosis in cancer cells and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
[5-(4-Chlorophenyl)pyridin-2-yl]methanol has several advantages for lab experiments. It is readily available and easy to synthesize. It has also been shown to exhibit high purity and yield. Furthermore, [5-(4-Chlorophenyl)pyridin-2-yl]methanol has been reported to exhibit low toxicity and side effects. However, one of the limitations of [5-(4-Chlorophenyl)pyridin-2-yl]methanol is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of [5-(4-Chlorophenyl)pyridin-2-yl]methanol. One potential direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory and pain-related disorders. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions in biological systems. Furthermore, [5-(4-Chlorophenyl)pyridin-2-yl]methanol could be further modified to improve its solubility and bioavailability, which may enhance its efficacy and potential applications.
Synthesemethoden
The synthesis of [5-(4-Chlorophenyl)pyridin-2-yl]methanol can be achieved through several methods, including the reaction of 4-chlorobenzaldehyde with 2-pyridylmagnesium bromide, followed by reduction with sodium borohydride. Another method involves the reaction of 4-chlorobenzaldehyde with 2-pyridylboronic acid, followed by reduction with lithium aluminum hydride. Both methods have been reported to yield high purity and yield of [5-(4-Chlorophenyl)pyridin-2-yl]methanol.
Wissenschaftliche Forschungsanwendungen
[5-(4-Chlorophenyl)pyridin-2-yl]methanol has been extensively used in scientific research for its potential applications in various fields. It has been reported to exhibit anti-inflammatory, analgesic, and anti-tumor properties. It has also been used as a ligand in metal-catalyzed reactions and as a building block in the synthesis of bioactive compounds. Furthermore, [5-(4-Chlorophenyl)pyridin-2-yl]methanol has been shown to have potential as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
IUPAC Name |
[5-(4-chlorophenyl)pyridin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-11-4-1-9(2-5-11)10-3-6-12(8-15)14-7-10/h1-7,15H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFINJOIDVEKCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)CO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-Chlorophenyl)pyridin-2-yl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

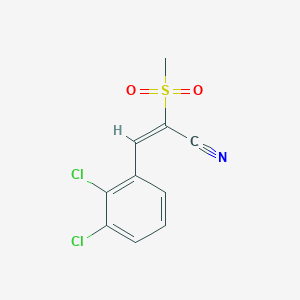
![2-(1-methyltetrazol-5-yl)sulfanyl-N-[2-phenyl-5-(2,4,5-trimethylphenyl)pyrazol-3-yl]acetamide](/img/structure/B7463633.png)
![N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-(phenylcarbamoylamino)propanamide](/img/structure/B7463643.png)
![N-[2-methyl-3-(tetrazol-1-yl)phenyl]-2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7463647.png)
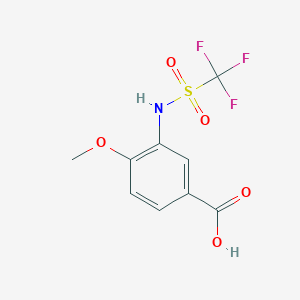
![N-[3-(2-methylpiperidin-1-yl)propyl]-5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B7463673.png)
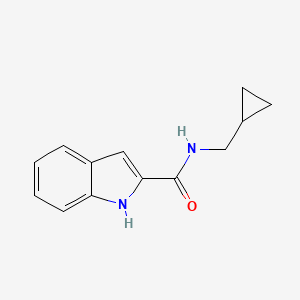
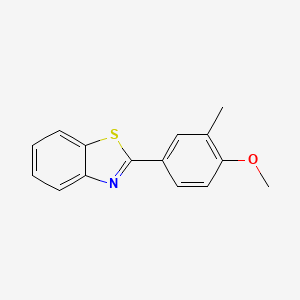

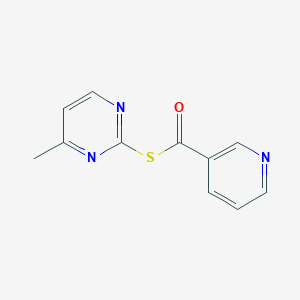
![9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B7463715.png)

![N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyridine-4-carboxamide](/img/structure/B7463729.png)
